molecular formula C11H22N2O3 B12947096 tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate

tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate

Cat. No.: B12947096
M. Wt: 230.30 g/mol
InChI Key: YPEOPIFEBCXKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a methyl group attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 2-bromoacetate with morpholine derivatives under specific conditions. The reaction is often carried out in the presence of a base such as potassium tert-butoxide and a solvent like methanol. The reaction mixture is stirred at low temperatures, followed by gradual warming to room temperature to complete the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the production process . These systems allow for better control of reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(aminomethyl)cyclobutylmethylcarbamate
  • tert-Butyl 3-(aminomethyl)phenylcarbamate
  • tert-Butyl (2-aminocyclohexyl)methylcarbamate

Uniqueness

tert-Butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate is unique due to its specific structural features, such as the presence of both a tert-butyl group and a morpholine ring.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-2-methylmorpholine-4-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-8-9(7-12)13(5-6-15-8)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3

InChI Key

YPEOPIFEBCXKLX-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(CCO1)C(=O)OC(C)(C)C)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.